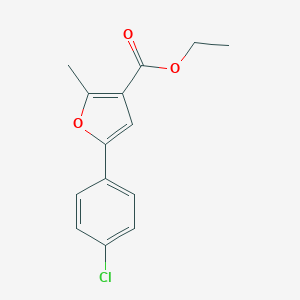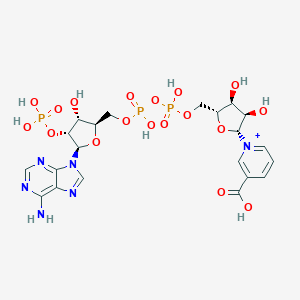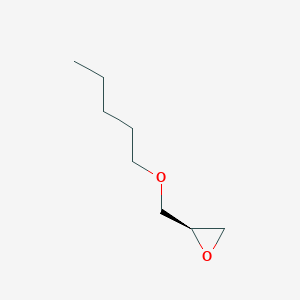
(R)-(+)-Glycidyl pentyl ether
Vue d'ensemble
Description
(2R)-2-(pentoxymethyl)oxirane is a chiral epoxide compound characterized by the presence of an oxirane ring and a pentoxymethyl group. Epoxides, also known as oxiranes, are three-membered cyclic ethers that are highly reactive due to the ring strain in their structure. The (2R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(pentoxymethyl)oxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Prilezhaev reaction, where an alkene reacts with a peracid, such as peroxyacetic acid or peroxyformic acid, to form the epoxide . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.
Industrial Production Methods
Industrial production of (2R)-2-(pentoxymethyl)oxirane may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors, for example, can be used to achieve a more controlled and sustainable synthesis compared to traditional batch processes . These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(pentoxymethyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: Reductive ring-opening can yield alcohols or other reduced compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA can yield diols, while nucleophilic substitution with an amine can produce amino alcohols.
Applications De Recherche Scientifique
(2R)-2-(pentoxymethyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving epoxides.
Mécanisme D'action
The mechanism of action of (2R)-2-(pentoxymethyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the oxirane ring. This ring-opening reaction can proceed via different pathways depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved include interactions with enzymes, proteins, and other biological molecules that can facilitate or inhibit specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-Phenoxymethyl-oxirane: Similar in structure but with a phenoxy group instead of a pentoxy group.
(2R)-2-(methoxymethyl)oxirane: Contains a methoxy group instead of a pentoxy group.
(2R)-2-(ethoxymethyl)oxirane: Contains an ethoxy group instead of a pentoxy group.
Uniqueness
(2R)-2-(pentoxymethyl)oxirane is unique due to its specific stereochemistry and the presence of the pentoxymethyl group, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in applications where specific chiral interactions are crucial, such as in asymmetric synthesis and chiral drug development.
Propriétés
IUPAC Name |
(2R)-2-(pentoxymethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-9-6-8-7-10-8/h8H,2-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCASZIDTNHBIW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
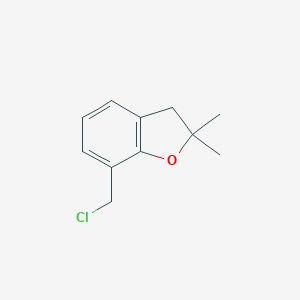
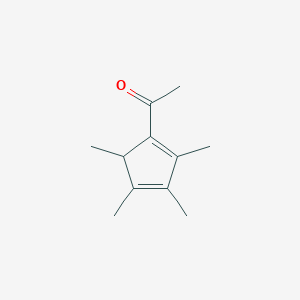
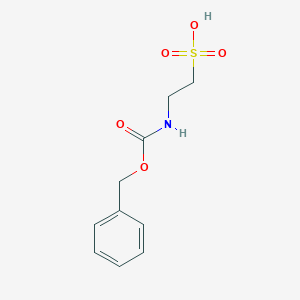
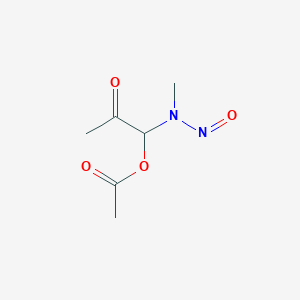
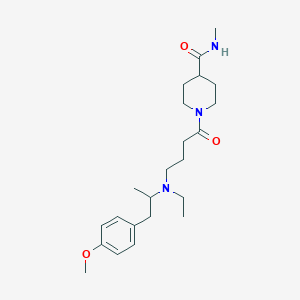
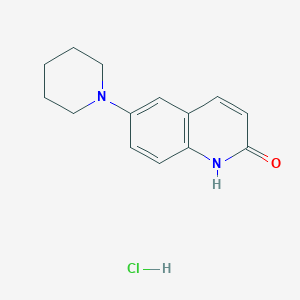
![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)
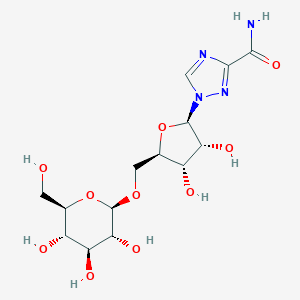
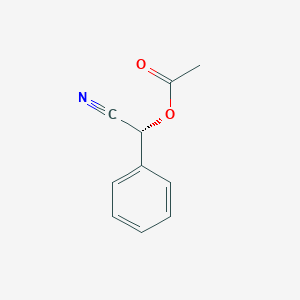
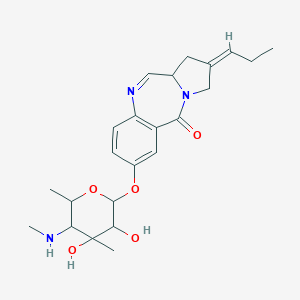
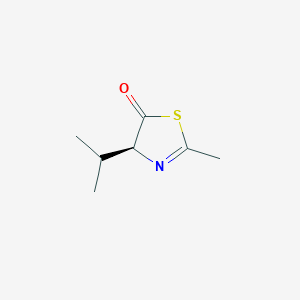
![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)
